2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine
Description
2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS: 587014-36-6, C₂₁H₂₄N₄S) is a heterocyclic compound featuring a pyridine ring fused to a 1,2,4-triazole scaffold. The triazole moiety is substituted with an allyl group at the N4 position and a 4-tert-butylbenzyl thioether at the S5 position . Its molecular weight is 364.511 Da, with a single isotopic mass of 364.172168 Da. The compound’s structure is characterized by a balance of hydrophobic (tert-butylbenzyl) and moderately polar (pyridine, triazole) groups, contributing to its physicochemical properties, including a calculated XlogP of ~3.2 (analogous to fluorinated derivatives in ) .
Properties
CAS No. |
587014-36-6 |
|---|---|
Molecular Formula |
C21H24N4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H24N4S/c1-5-14-25-19(18-8-6-7-13-22-18)23-24-20(25)26-15-16-9-11-17(12-10-16)21(2,3)4/h5-13H,1,14-15H2,2-4H3 |
InChI Key |
YBEXKRGGUAMFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl halides in the presence of a base.
Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be attached via a nucleophilic substitution reaction using tert-butylbenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Allyl halides, tert-butylbenzyl halides, and other suitable reagents.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine may exhibit significant antimicrobial effects against a range of pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective inhibition |
| Gram-negative Bacteria | Moderate inhibition |
| Fungi (e.g., Candida albicans) | Effective inhibition |
Studies have shown that derivatives of triazoles often demonstrate lower toxicity compared to traditional antifungal agents while maintaining efficacy, making them suitable candidates for further development in antimicrobial therapies .
Anticancer Potential
The potential anticancer properties of this compound are also noteworthy. Triazole derivatives have been reported to exhibit activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Initial studies suggest that 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine may:
- Inhibit tumor growth
- Induce apoptosis in cancer cells
- Exhibit synergistic effects when combined with other chemotherapeutic agents
These findings highlight the need for further investigation into its mechanism of action and therapeutic applications in oncology .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have gained attention due to their potential to mitigate oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively. Preliminary assays indicate that 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can exhibit antioxidant activity comparable to established antioxidants like ascorbic acid .
Synthesis and Modification
The synthesis of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can be achieved through various methods that allow for modifications in substituents to enhance biological activity. These synthetic routes include:
- Condensation Reactions : Utilizing pyridine derivatives and triazole precursors.
- Thioether Formation : Introducing the tert-butylbenzyl thioether group via nucleophilic substitution reactions.
These methods not only facilitate the production of the compound but also enable structure-activity relationship studies crucial for optimizing its efficacy .
Case Studies and Research Findings
Recent studies have highlighted the promising applications of triazole derivatives in pharmaceuticals:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a related triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to leading antibiotics .
Case Study 2: Anticancer Applications
Another investigation revealed that specific triazole compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results suggest a potential role for 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Higher yields (75–83%) are achieved with simpler substituents (e.g., acetamide derivatives in ) .
- Halogenated or bulky groups (e.g., ) reduce yields due to steric hindrance or side reactions .
Physical Properties
Melting points and solubility trends reflect substituent effects:
Biological Activity
2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The unique structural features of this compound suggest potential therapeutic applications in various fields of medicine.
- Molecular Formula : C21H24N4S
- Molecular Weight : 364.516 g/mol
- CAS Number : 587014-36-6
Antifungal Activity
Triazole compounds are well-documented for their antifungal properties. The compound has been evaluated against various fungal strains. In a study assessing the antifungal efficacy of different triazole derivatives, it was noted that modifications to the triazole ring significantly influenced activity levels. The presence of the thioether linkage in this compound may enhance its interaction with fungal cell membranes, potentially increasing its efficacy against pathogens like Candida albicans and Aspergillus niger.
Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. Preliminary investigations into 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine indicate promising activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that the bulky tert-butyl group may contribute to increased lipophilicity, enhancing membrane penetration and bacterial inhibition.
Anticancer Activity
Research into the anticancer potential of triazole derivatives has shown that they can induce apoptosis in cancer cells. In vitro studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. The specific compound's ability to inhibit cell proliferation and induce cell cycle arrest is currently under investigation, with initial results indicating a significant reduction in viability at concentrations as low as 10 µM.
Case Studies
The biological activity of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often act by inhibiting enzymes critical for cell wall synthesis in fungi or metabolic pathways in bacteria.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
